4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
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Overview
Description
4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound It features a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a 3,4-dimethylphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and 3,4-dimethylbenzaldehyde with guanidine in the presence of a base like sodium ethoxide.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.
Reduction: Reduction reactions can target the pyrimidine ring or the chlorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydride for nucleophilic substitution or halogens for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can lead to the formation of carboxylic acids, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity, including anti-inflammatory and anticancer properties.
Material Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)pyrimidin-2-amine
- 6-(3,4-Dimethylphenyl)pyrimidin-2-amine
- 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine
Uniqueness
4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine is unique due to the presence of both the 4-chlorophenyl and 3,4-dimethylphenyl groups. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds. For example, the presence of the 3,4-dimethylphenyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes or hydrophobic pockets in proteins.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3/c1-11-3-4-14(9-12(11)2)17-10-16(21-18(20)22-17)13-5-7-15(19)8-6-13/h3-10H,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSAISPAVGSJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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